
(1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride
Übersicht
Beschreibung
(1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that features an imidazole ring, a common structural motif in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds typically involves the formation of the imidazole ring through various synthetic routes. One common method is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . This method allows for the inclusion of various functional groups, making it versatile for different applications.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for producing (1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride may vary, but they generally follow the principles of green chemistry to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a ligand in various biochemical assays.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of (1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. This binding can modulate enzyme activity, receptor signaling, and other cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Histamine: A biogenic amine derived from histidine.
Metronidazole: An antibiotic with an imidazole ring.
Uniqueness
(1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility and stability.
Biologische Aktivität
(1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride is a compound featuring an imidazole ring, which is a common structural motif in various biologically active molecules. This compound is primarily utilized in scientific research, particularly in the fields of chemistry and biology, due to its diverse biological activities and potential therapeutic applications.
- IUPAC Name : (1R)-1-(1H-imidazol-2-yl)ethanamine; dihydrochloride
- Molecular Formula : C5H9N3·2ClH
- Molecular Weight : 195.06 g/mol
- CAS Number : 1807914-37-9
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The imidazole ring allows for binding with metal ions, enzymes, and receptors, which can modulate enzyme activity and receptor signaling pathways. This interaction influences several biochemical processes, leading to its observed biological effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Properties
Studies have shown that compounds containing imidazole rings can inhibit cancer cell proliferation. For instance, derivatives of imidazole have demonstrated significant inhibitory effects on various cancer cell lines, suggesting potential as anticancer agents.
2. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for its therapeutic applications. The inhibition of key enzymes involved in cancer progression has been noted.
Case Study 1: FGFR Inhibition
A study investigated the effect of imidazole derivatives on fibroblast growth factor receptors (FGFRs). The results indicated that certain compounds exhibited potent inhibitory activity against FGFRs, with IC50 values in the low nanomolar range. This suggests that this compound could serve as a lead compound for developing FGFR inhibitors.
Case Study 2: Kinesin Spindle Protein (KSP)
Research into KSP inhibitors revealed that imidazole-containing compounds can effectively inhibit KSP activity, which is vital for cancer cell division. The non-competitive nature of this inhibition highlights the potential for these compounds in cancer therapeutics.
Synthesis and Applications
The synthesis of this compound typically involves cyclization reactions that form the imidazole ring under mild conditions. This compound serves as a building block in synthesizing more complex molecules used in pharmacological research and development.
Eigenschaften
IUPAC Name |
(1R)-1-(1H-imidazol-2-yl)ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4(6)5-7-2-3-8-5;;/h2-4H,6H2,1H3,(H,7,8);2*1H/t4-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWLRTUEVSNHJT-RZFWHQLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CN1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.